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Compound of Interest

Compound Name: N-(1-phenylethyl)propan-2-amine

Cat. No.: B1275591

An In-depth Technical Guide to N-(1-phenylethyl)propan-2-amine

Abstract

N-(1-phenylethyl)propan-2-amine is a secondary amine featuring a phenylethyl group
attached to an isopropylamine moiety. Its chemical structure, possessing a chiral center, makes
it a molecule of significant interest in the fields of organic synthesis and pharmacology. As a
derivative of phenethylamine, it is structurally related to a class of compounds known for their
interactions with various neuroreceptors. This document provides a comprehensive literature
review of N-(1-phenylethyl)propan-2-amine, summarizing its chemical properties, established
synthetic routes, and predicted pharmacological interactions. Detailed experimental protocols,
data tables, and pathway visualizations are included to serve as a technical guide for
researchers, scientists, and drug development professionals.

Chemical and Physical Properties

N-(1-phenylethyl)propan-2-amine, with the molecular formula C11H17N, is a valuable building
block for more complex organic molecules.[1] Its key properties are summarized in the table
below. The presence of a chiral center results in (R)- and (S)-enantiomers, which can exhibit
different pharmacological and toxicological profiles due to the stereoselective nature of
biological receptors.[1] The hydrochloride salt form is also used in research to enhance water
solubility.[1]
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Property Value Source
Molecular Formula C11H17N [1112][3]
Molecular Weight 163.26 g/mol [1103114]
CAS Number 87861-38-9 (racemate) [11[3]

19302-16-0 ((R)-enantiomer) [2][3]

N-(1-phenylethyl)propan-2-

IUPAC Name ) [2]
amine
N-Isopropyl-1-

Synonyms phenylethylamine; alpha- [2]

(Isopropylamino)ethylbenzene

pKa (Predicted) 9.77 £0.29 [2]

XLogP3-AA 2.5 [3][4]

Soluble in organic solvents
Solubility (ethanol, ether); insoluble in

water.

Synthesis and Characterization

The primary method for synthesizing N-(1-phenylethyl)propan-2-amine is through reductive
amination.[1] This well-established pathway involves the reaction of a ketone with an amine to
form a transient imine intermediate, which is then reduced to the target secondary amine.[1]
While traditional methods like high-pressure hydrogenation over a Raney nickel catalyst can be
used, modern approaches offer more selectivity and avoid issues like overalkylation that can
occur with methods like the N-monoalkylation of primary amines.[1]

Experimental Protocol: Reductive Amination

This protocol is a representative method for the synthesis of N-(1-phenylethyl)propan-2-

amine.

Materials:
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e 1-Phenylethan-1-one (Acetophenone)

e Propan-2-amine (Isopropylamine)

e Sodium triacetoxyborohydride (STAB) or Sodium cyanoborohydride (NaBH3CN)
e Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

e Acetic Acid (optional, as catalyst)

» Saturated sodium bicarbonate solution

e Anhydrous magnesium sulfate (MgSOa)

» Rotary evaporator

» Standard glassware for organic synthesis

Procedure:

e To a solution of 1-phenylethan-1-one (1.0 eq) in dichloromethane, add propan-2-amine (1.5-
2.0 eq).

 If needed, a catalytic amount of acetic acid can be added to facilitate imine formation. Stir
the mixture at room temperature for 1-2 hours.

o Slowly add the reducing agent, such as sodium triacetoxyborohydride (1.5 eq), to the mixture
portion-wise to control gas evolution.

 Allow the reaction to stir at room temperature for 12-24 hours, monitoring progress by Thin
Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

e Upon completion, quench the reaction by slowly adding a saturated solution of sodium
bicarbonate until gas evolution ceases.

o Transfer the mixture to a separatory funnel and extract the aqueous layer with
dichloromethane (3x).
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o Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

« Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary

evaporator to yield the crude product.

o Purify the crude product via column chromatography on silica gel to obtain pure N-(1-

phenylethyl)propan-2-amine.

Characterization: The final product's identity and structural integrity should be confirmed using

analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass

spectrometry.[1]

Visualization: Synthetic Workflow
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Caption: Reductive amination workflow for synthesizing N-(1-phenylethyl)propan-2-amine.
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Pharmacological Profile

The phenethylamine scaffold is a common feature in ligands for various neuroreceptors.[1] As
an analogue of known psychoactive compounds, N-(1-phenylethyl)propan-2-amine is
predicted to interact with several G protein-coupled receptors (GPCRSs) central to
neuropharmacology.[1] The stereochemistry of the compound is of high importance, as
biological systems like enzymes and receptors are stereoselective.[1]

Predicted Receptor Interactions

o Trace Amine-Associated Receptor 1 (TAARL): This receptor is a key target for endogenous
trace amines and amphetamine-like compounds.[1] Activation of TAAR1 modulates
dopaminergic, serotonergic, and glutamatergic neurotransmission, typically through the
stimulation of adenylyl cyclase and the subsequent accumulation of cyclic AMP (CAMP).[1]
Given its structure, N-(1-phenylethyl)propan-2-amine is highly likely to exhibit agonist
activity at this receptor.[1]

o Serotonin (5-HT) Receptors: The phenethylamine structure is present in many ligands for
serotonin receptors, particularly the 5-HT2a subtype.[1] Depending on substitutions, these
compounds can act as either agonists or antagonists.[1]

o Adrenergic Receptors: Research on the (S)-enantiomer of structurally similar compounds
suggests potential interactions with adrenergic receptors, which are involved in the
sympathetic nervous system's response.[1]

Receptor Binding Affinities of Structurally Related
Phenethylamines

Specific binding affinity data for N-(1-phenylethyl)propan-2-amine is not readily available in
the reviewed literature. However, data for structurally related compounds highlight the
pharmacological potential of this chemical class.
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Compound Class /

Receptor Target Activity Affinity (ICso/ECso)
Example
N-
benzylphenethylamine  5-HTza Agonist High Affinity
s (NBOMes)
R-(+)-1-(4-
fluorophenyl)-1-{1-[2-
(4- 5-HT2a Antagonist 0.37 nM (ICso)
fluorophenyl)ethyl]pip
eridin-4-yl}ethanol
Amphetamine & ) o
o TAAR1 Agonist Potent Activation
Derivatives
) ] Dopamine Transporter . ]
Cocaine-type ligands Inhibitor Varies
(DAT)
Amphetamine-type Dopamine Transporter ]
) Substrate Varies
ligands (DAT)

Table compiled from information on related compounds.[1][5]

Visualization: Predicted TAAR1 Signaling Pathway
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Caption: Predicted signaling pathway upon activation of the TAAR1 receptor.
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Metabolism and Toxicology

The metabolic fate of xenobiotics like N-(1-phenylethyl)propan-2-amine is critical for
understanding their pharmacological activity and persistence in biological systems.[1] Modern
metabolic profiling combines computational prediction with in vitro analysis.[1] For related N,N-
dialkylated tryptamines, metabolic pathways include N-dealkylation, as well as alkyl and aryl
hydroxylation, followed by conjugation (e.g., glucuronidation or sulfation).[6] In vivo studies in
rats have shown that the parent compound may not be detectable in urine, making metabolites
the primary targets for analytical detection.[6]

Currently, there is no specific toxicological or metabolic data available for N-(1-
phenylethyl)propan-2-amine in the public domain. Hazard identification data is largely
unavailable.[2]

Conclusion and Future Directions

N-(1-phenylethyl)propan-2-amine is a chiral secondary amine with a clear and established
synthetic route via reductive amination. While its physicochemical properties are defined, its
pharmacological profile remains largely uncharacterized. Based on its structural similarity to
known neuroactive compounds, it is a promising candidate for investigation as a modulator of
TAARL1, serotonergic, and adrenergic receptors. Future research should focus on isolating and
testing the individual (R)- and (S)-enantiomers to elucidate their specific receptor binding
affinities, functional activities, and downstream signaling effects. Furthermore, comprehensive
in vitro and in vivo studies are required to determine its metabolic fate, pharmacokinetic profile,
and toxicological properties, which are essential for evaluating its potential as a therapeutic
agent or research tool.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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